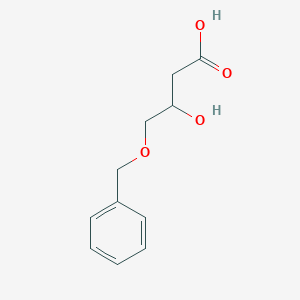

4-(Benzyloxy)-3-hydroxybutanoic acid

CAS No.: 1495397-04-0

Cat. No.: VC5489110

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1495397-04-0 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.229 |

| IUPAC Name | 3-hydroxy-4-phenylmethoxybutanoic acid |

| Standard InChI | InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

| Standard InChI Key | TYPNZNYQWFIUOK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COCC(CC(=O)O)O |

Introduction

Chemical Identity and Structural Properties

4-(Benzyloxy)-3-hydroxybutanoic acid belongs to the class of substituted butanoic acids, featuring a benzyl ether group at the 4-position and a hydroxyl group at the 3-position. Its IUPAC name is 3-hydroxy-4-(phenylmethoxy)butanoic acid, and its stereochemistry is often specified, as seen in the (S)-enantiomer .

Molecular and Stereochemical Features

-

Stereochemistry: The (S)-enantiomer (CAS 141942-99-6) is documented with a chiral center at C3, influencing its reactivity and biological activity .

Synthetic Methodologies

The synthesis of 4-(benzyloxy)-3-hydroxybutanoic acid and its derivatives involves multi-step organic transformations, often leveraging protecting group strategies and asymmetric catalysis.

Benzyl Protection and Reduction Sequences

A patent (CN105669423B) outlines a route to enantiopure analogs using p-hydroxybenzaldehyde as a starting material . Key steps include:

-

Benzylation: Protection of phenolic hydroxyl groups with benzyl bromide under basic conditions (K₂CO₃) .

-

Reduction: Sodium borohydride-mediated reduction of aldehydes to alcohols .

-

Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation to introduce carboxyl groups .

For the target compound, analogous steps would involve:

-

Introducing the benzyloxy group at C4 via alkylation.

-

Achieving stereocontrol at C3 through chiral auxiliaries or enzymatic resolution .

Biocatalytic Approaches

A biocatalytic process reported in PMC utilizes ketoreductases to synthesize chiral hydroxy acids . For example:

-

Substrate: Ethyl 4-chloro-3-ketobutyrate.

-

Enzyme: Ketoreductase from Candida magnoliae.

-

Outcome: Ethyl (S)-4-chloro-3-hydroxybutyrate with >99% enantiomeric excess (e.e.) .

Adapting this method, 4-(benzyloxy)-3-ketobutyric acid could be enantioselectively reduced to the desired (S)-enantiomer.

Applications in Pharmaceutical Synthesis

Statin Intermediates

The compound’s structural similarity to statin side chains (e.g., atorvastatin) makes it a candidate for chiral synthons . For instance:

-

Atorvastatin Intermediate: Ethyl (R)-4-cyano-3-hydroxybutyrate, synthesized via ketoreductase-catalyzed asymmetric reduction, shares a homologous backbone .

-

Adaptation: Replacing the cyano group with a benzyloxy moiety could yield derivatives for structure-activity studies.

Amino Acid Derivatives

Functionalization of the carboxylic acid group enables peptide coupling. For example:

-

Protected Amino Acids: (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS VC13633105) demonstrates the utility of benzyloxy groups in amino acid synthesis.

-

Synthetic Route: Benzyl chloroformate protection of L-allo-threonine’s amine, followed by hydrolysis.

Stereochemical Analysis and Resolution

Enantiomeric Separation

Chiral HPLC or capillary electrophoresis is typically employed to resolve enantiomers. For the (S)-enantiomer:

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H).

Impact of Chirality on Bioactivity

Enantiopure hydroxy acids exhibit distinct pharmacological profiles. For example:

-

Statins: The (R)-configuration in atorvastatin’s side chain enhances HMG-CoA reductase inhibition .

-

Antibiotics: Chirality influences binding to bacterial enzymes in β-lactam antibiotics .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume